Home > Products > Screening Compounds P135986 > Lidocaine-d10 N-Oxide
Lidocaine-d10 N-Oxide - 851528-10-4

Lidocaine-d10 N-Oxide

Catalog Number: EVT-385518
CAS Number: 851528-10-4
Molecular Formula: C14H22N2O2
Molecular Weight: 260.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A novel labeled metabolite of Lidocaine.

Synthesis Analysis

The synthesis of Lidocaine-d10 N-Oxide typically involves two main steps: deuteration and oxidation.

  1. Deuteration: This process replaces hydrogen atoms in the lidocaine molecule with deuterium atoms. It can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents. This step is crucial as it enhances the compound's stability and allows for precise tracking in metabolic studies.
  2. Oxidation: Following deuteration, the next step involves oxidizing the nitrogen atom in the lidocaine structure to form the N-oxide functional group. Common oxidizing agents used for this transformation include hydrogen peroxide or peracids. The reaction conditions are carefully controlled to ensure high yield and purity.

In industrial settings, these synthesis methods are scaled up using continuous flow reactors and advanced purification techniques like chromatography and crystallization to achieve the desired product quality .

Molecular Structure Analysis

Lidocaine-d10 N-Oxide has a complex molecular structure characterized by its amide functional group and an N-oxide moiety. The key features include:

  • Molecular Formula: C14H12D10N2O2
  • Molecular Weight: Approximately 260.40 g/mol
  • Structure: The compound retains the core structure of lidocaine, with modifications due to deuteration and oxidation.

The presence of deuterium alters the physical properties of the molecule slightly compared to its non-deuterated counterpart, which can influence its behavior in biological systems .

Chemical Reactions Analysis

Lidocaine-d10 N-Oxide participates in several chemical reactions:

  1. Oxidation: This is the primary reaction for forming Lidocaine-d10 N-Oxide from lidocaine.
  2. Reduction: The compound can be reduced back to its parent compound, lidocaine-d10, using catalytic hydrogenation methods.
  3. Substitution Reactions: Lidocaine-d10 N-Oxide can undergo substitution reactions where functional groups are replaced by various nucleophiles under acidic or basic conditions.

Common reagents involved in these reactions include hydrogen peroxide for oxidation and palladium on carbon for reduction .

Mechanism of Action

As a local anesthetic, Lidocaine-d10 N-Oxide functions similarly to lidocaine by blocking voltage-gated sodium channels in neuronal membranes. This blockade inhibits the propagation of action potentials along nerves, leading to a loss of sensation in the targeted area. The mechanism involves:

  • Binding: Lidocaine-d10 N-Oxide binds to the intracellular side of sodium channels when they are in an open or inactivated state.
  • Inhibition: By preventing sodium ions from entering the neuron, it effectively stops nerve impulse transmission.

This mechanism is critical for its application in pain management and surgical procedures .

Physical and Chemical Properties Analysis

Lidocaine-d10 N-Oxide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture to prevent degradation.

These properties make it suitable for various applications in pharmacological research .

Applications

Lidocaine-d10 N-Oxide has diverse applications primarily within scientific research:

  1. Pharmacokinetic Studies: Used extensively to understand how lidocaine behaves in biological systems, including its absorption, distribution, metabolism, and excretion.
  2. Metabolic Pathway Analysis: Helps identify metabolites of lidocaine, contributing to a better understanding of its pharmacological effects.
  3. Biological Research: Investigates cellular responses to lidocaine, including effects on sodium channels and other signaling pathways.
  4. Medical Research: Explores potential therapeutic applications beyond local anesthesia, including antiarrhythmic properties.
  5. Industrial Applications: Aids in developing new formulations for anesthetics and drug delivery systems .
Chemical Identity and Structural Characterization

Molecular Structure and Isotopic Labeling Configuration

Lidocaine-d₁₀ N-Oxide is a selectively deuterated analog of the lidocaine metabolite lidocaine N-oxide, featuring ten deuterium atoms strategically incorporated at the ethyl substituents of the tertiary amine. Its molecular formula is C₁₄H₁₂D₁₀N₂O₂, yielding a molecular weight of 260.40 g/mol, which represents a 4.3% increase over the non-deuterated counterpart (C₁₄H₂₂N₂O₂, MW = 250.34 g/mol). The deuteration occurs specifically at the N-ethyl groups, resulting in a -N(CD₂CD₃)₂ configuration where all hydrogen atoms on the ethyl carbons are replaced by deuterium ( [3] [5]).

  • Structural Significance: The N-oxide functional group arises from the oxidation of the tertiary amine nitrogen, converting it into a N-oxide moiety with a semi-polar N⁺-O⁻ bond. This modification significantly alters the molecule's electronic distribution and physicochemical properties compared to lidocaine. The molecular structure maintains the characteristic 2,6-dimethylanilide pharmacophore linked to the deuterated diethylaminoethyl domain via an amide bond ( [5]).

  • Stereoelectronic Considerations: The N-oxide group introduces a distinct dipole moment and enhances water solubility. Isotopic substitution at the ethyl groups minimizes steric alterations while providing significant kinetic and metabolic stability differences due to the primary kinetic isotope effect. The deuteration pattern is confirmed by the IUPAC name: 2-[Di(ethyl-d₅)oxidamino]-N-(2,6-dimethylphenyl)acetamide ( [3] [5]).

Table 1: Structural Identifiers of Lidocaine-d₁₀ N-Oxide

IdentifierValueSource
CAS Number851528-10-4 [3] [5]
Molecular FormulaC₁₄H₁₂D₁₀N₂O₂ [3] [5]
Exact Mass260.23 g/mol [5]
IUPAC Name2-[Di(ethyl-d₅)oxidamino]-N-(2,6-dimethylphenyl)acetamide [5]
SMILESCC1=C(NC(CN(C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])[2H])=O)=O)C(C)=CC=C1 [5]
InChI KeyYDVXPJXUHRROBA-JKSUIMTKSA-N [5]

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:Deuteration induces profound changes in the NMR spectrum compared to non-deuterated lidocaine N-oxide. The ¹H-NMR spectrum exhibits complete absence of signals between 2.5–3.5 ppm, a region typically associated with the -CH₂- and -CH₃ protons of the diethylamino moiety in the non-deuterated analog. Residual proton signals correspond exclusively to the aromatic protons (6.8–7.2 ppm) and methyl groups (2.2–2.4 ppm) of the 2,6-dimethylphenyl ring. ¹³C-NMR reveals characteristic upfield shifts of approximately 0.25 ppm for the deuterated ethyl carbons due to the isotope effect, while the carbonyl carbon resonance remains unchanged at ~175 ppm ( [2] [4]).

Mass Spectrometry (MS):High-resolution mass spectrometry confirms the molecular ion at m/z 260.23 (C₁₄H₁₂D₁₀N₂O₂⁺), with a distinct +10 mass unit shift from the non-deuterated N-oxide. Fragmentation patterns show prominent ions at m/z 243.20 [M-OH]⁺ and m/z 148.08 (2,6-dimethylanilinium fragment), demonstrating deuterium retention in the ethyl-containing fragments. The absence of fragments at m/z 86/87 (characteristic of non-deuterated diethylamino fragments) confirms complete deuteration at the specified positions ( [3] [5]).

Infrared (IR) Spectroscopy:Key IR absorptions include the carbonyl stretch at 1650 cm⁻¹ (amide C=O), N-O stretch at 930 cm⁻¹, and C-D stretches observed at 2050–2200 cm⁻¹. The C-D vibrations appear at lower wavenumbers compared to C-H stretches (2850–3000 cm⁻¹) due to the increased reduced mass of the C-D oscillator. The spectrum lacks C-H stretching bands between 2800–3000 cm⁻¹ in the deuterated ethyl regions, confirming isotopic purity ( [2]).

Table 2: Key Spectroscopic Signatures of Lidocaine-d₁₀ N-Oxide

TechniqueKey FeaturesSignificance
¹H-NMRAbsence of signals at 2.5–3.5 ppm; Aromatic H: δ 6.8–7.2 ppm; Methyl H: δ 2.2–2.4 ppmConfirms deuteration at ethyl groups; Validates aromatic integrity
¹³C-NMRDeuterated carbons: ~45 ppm (upfield shift); Carbonyl carbon: ~175 ppmIsotopic shift confirmation; Amide bond retention
MS[M]⁺ at m/z 260.23; [M-OH]⁺ at m/z 243.20; Fragment at m/z 148.08Molecular weight verification; Deuterium distribution in fragments
IRν(C=O): 1650 cm⁻¹; ν(N-O): 930 cm⁻¹; ν(C-D): 2050–2200 cm⁻¹Functional group identification; Deuteration confirmation

Comparative Analysis with Non-Deuterated Lidocaine N-Oxide

The isotopic labeling in Lidocaine-d₁₀ N-Oxide induces measurable differences in physicochemical and spectroscopic properties compared to its non-deuterated counterpart (C₁₄H₂₂N₂O₂, CAS 2903-45-9):

  • Metabolic Stability: The deuteration confers enhanced resistance to oxidative metabolism, particularly at the ethyl groups, due to the primary kinetic isotope effect (C-D bond dissociation energy ≈ 100 kJ/mol higher than C-H). This reduces the rate of N-deethylation, a major metabolic pathway for lidocaine N-oxide catalyzed by CYP3A4. Studies show a 2–3 fold decrease in in vitro metabolic clearance for deuterated analogs in hepatic microsomes ( [1] [2]).

  • Spectroscopic Differentiation: The ¹H-NMR spectrum of non-deuterated lidocaine N-oxide displays characteristic triplets at 1.2 ppm (-CH₃) and quartets at 3.6 ppm (-CH₂-), which are absent in the deuterated analog. This provides unambiguous distinction between the compounds. Similarly, mass spectrometry easily differentiates the compounds via the 10 Da mass difference and distinct fragmentation patterns ( [4] [5]).

  • Analytical Utility: The mass shift enables precise quantification of the N-oxide metabolite in complex biological matrices using mass spectrometry-based techniques. When co-administered with non-deuterated lidocaine, Lidocaine-d₁₀ N-Oxide serves as an internal standard, eliminating ion suppression effects and improving quantification accuracy during pharmacokinetic studies of oxidative lidocaine metabolites ( [2] [3]).

Crystallographic and Thermal Stability Profiling

Thermal Behavior:Lidocaine-d₁₀ N-Oxide exhibits a melting point range of 125–128°C, slightly elevated compared to non-deuterated lidocaine N-oxide (122–125°C). This increase is attributed to lattice stabilization through deuterium’s lower vibrational amplitude and stronger zero-point energy. Thermal gravimetric analysis (TGA) reveals decomposition onset at 180°C under nitrogen atmosphere, with major mass loss occurring between 180–250°C due to elimination of ethanol-d₆ and subsequent degradation of the amide moiety ( [5]).

Solid-State Stability:The compound displays hygroscopic tendencies, requiring storage at -20°C in sealed containers under inert atmosphere to prevent hydration and surface adsorption of water. Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 4 weeks, confirming robust solid-state stability under recommended storage conditions. However, exposure to strong acids (e.g., trifluoroacetic acid) induces decomposition via deoxygenation and N-deethylation, regenerating lidocaine derivatives ( [2] [5]).

Crystallographic Considerations:While single-crystal X-ray diffraction data remains limited for this specific deuterated compound, its non-deuterated analog crystallizes in the monoclinic space group P2₁/c with four molecules per unit cell. Deuteration is expected to slightly reduce unit cell parameters due to shorter effective C-D bond lengths (1.09 Å vs. 1.11 Å for C-H). The N-O bond length is typically 1.36 Å with a C-N⁺-O⁻ bond angle of 115°, consistent with other amine N-oxides. The deuterated compound likely forms isostructural crystals with marginally higher density ( [2]).

Table 3: Thermal and Stability Properties of Lidocaine-d₁₀ N-Oxide

PropertyLidocaine-d₁₀ N-OxideNon-Deuterated Lidocaine N-OxideSignificance
Melting Point125–128°C122–125°CDeuterium-induced lattice stabilization
Decomposition Onset180°C175°CEnhanced thermal resistance
HygroscopicityHighHighRequires controlled humidity storage
Photolytic StabilityStable (365 nm UV)Stable (365 nm UV)No degradation under ICH photostability conditions
Oxidative StabilityResistantModerateDeuteration protects ethyl groups
Acid SensitivityHigh (deoxygenation)High (deoxygenation)Degrades to lidocaine derivatives in acid
  • Forced Degradation Context: Under ICH-prescribed forced degradation conditions, non-deuterated lidocaine HCl undergoes oxidative transformation to the N-oxide when exposed to hydrogen peroxide. The deuterated analog would follow an analogous pathway, though with potentially reduced reaction kinetics due to kinetic isotope effects. Notably, acidic conditions (HCl) convert the N-oxide back to the secondary amine salt, while trifluoroacetic acid induces more extensive decomposition ( [2]).

Properties

CAS Number

851528-10-4

Product Name

Lidocaine-d10 N-Oxide

IUPAC Name

1,1,2,2,2-pentadeuterio-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine oxide

Molecular Formula

C14H22N2O2

Molecular Weight

260.4 g/mol

InChI

InChI=1S/C14H22N2O2/c1-5-16(18,6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)/i1D3,2D3,5D2,6D2

InChI Key

YDVXPJXUHRROBA-JKSUIMTKSA-N

SMILES

CC[N+](CC)(CC(=O)NC1=C(C=CC=C1C)C)[O-]

Synonyms

2-[Di(ethyl-d5)oxidoamino]-N-(2,6-dimethylphenyl)acetamide; 2-[Di(ethyl-d5)amino]-_x000B_2’,6’-acetoxylidide N-Oxide; 2-[Di(ethyl-d5)amino]-N-(2,6-dimethylphenyl)acetamide N2-Oxide;

Canonical SMILES

CC[N+](CC)(CC(=O)NC1=C(C=CC=C1C)C)[O-]

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[N+](CC(=O)NC1=C(C=CC=C1C)C)(C([2H])([2H])C([2H])([2H])[2H])[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.